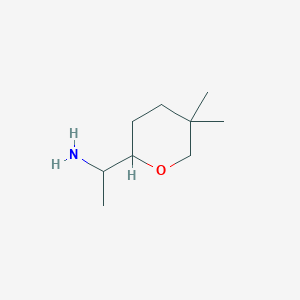
1-(5,5-Dimethyloxan-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known dissociative drug, ketamine, and is structurally similar to other dissociative substances such as methoxetamine (MXE) and 3-MeO-PCE. DMXE is a relatively new compound and has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
1-(5,5-Dimethyloxan-2-yl)ethanamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the same site on the NMDA receptor as ketamine and other dissociative substances. The NMDA receptor is involved in the regulation of synaptic plasticity and is implicated in the pathophysiology of depression and other psychiatric disorders. By blocking the NMDA receptor, 1-(5,5-Dimethyloxan-2-yl)ethanamine may modulate the activity of other neurotransmitter systems such as the glutamate and serotonin systems, which are also involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to produce dissociative and hallucinogenic effects in animal models. It has also been shown to produce sedative effects at higher doses. 1-(5,5-Dimethyloxan-2-yl)ethanamine has a relatively short duration of action, with effects lasting for approximately 2-3 hours. 1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in psychiatric disorders. However, 1-(5,5-Dimethyloxan-2-yl)ethanamine has several limitations. It is a relatively new compound, and there is limited information available on its pharmacological properties. 1-(5,5-Dimethyloxan-2-yl)ethanamine is also a controlled substance in some jurisdictions, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1-(5,5-Dimethyloxan-2-yl)ethanamine. One area of research is the development of 1-(5,5-Dimethyloxan-2-yl)ethanamine as a potential therapeutic agent for the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dose and duration of treatment for these disorders. Another area of research is the elucidation of the molecular mechanisms underlying the antidepressant and anxiolytic effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine. Additionally, more research is needed to determine the long-term effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine on cognitive function and neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of 1-(5,5-Dimethyloxan-2-yl)ethanamine in human subjects.
合成法
The synthesis of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylamine. The reaction is carried out under anhydrous conditions with the use of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
科学的研究の応用
1-(5,5-Dimethyloxan-2-yl)ethanamine has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-(5,5-Dimethyloxan-2-yl)ethanamine has antidepressant and anxiolytic effects in animal models. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethyloxan-2-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


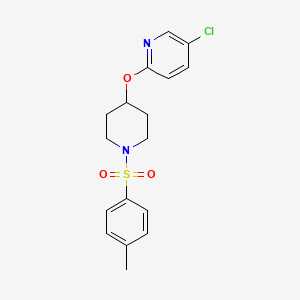

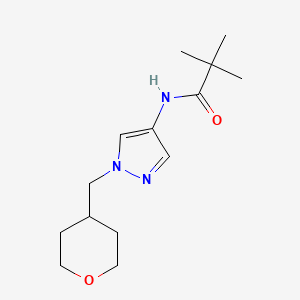
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
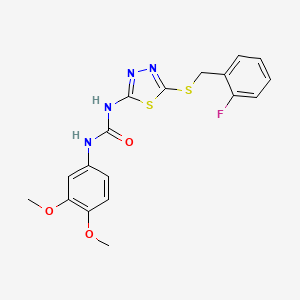
![N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide](/img/structure/B2383617.png)
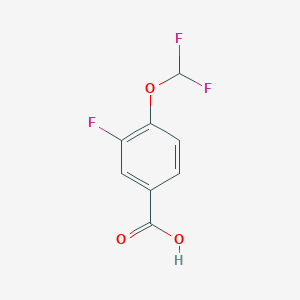
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2383621.png)
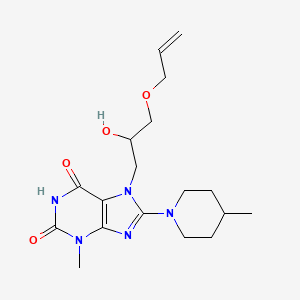
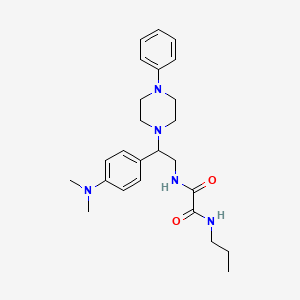
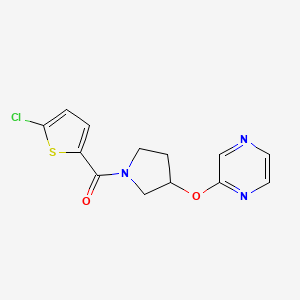
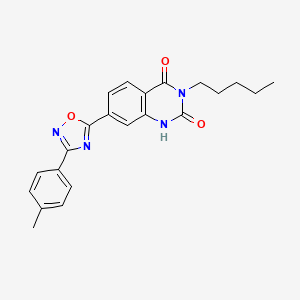
![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)